molecular formula C25H24O5 B1677503 Osajin CAS No. 482-53-1

Osajin

Cat. No.: B1677503
CAS No.: 482-53-1
M. Wt: 404.5 g/mol
InChI Key: DCTLJGWMHPGCOS-UHFFFAOYSA-N
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Description

This compound is known for its significant biological activities, including antitumor, antioxidant, and anti-inflammatory properties . Osajin has garnered attention in scientific research due to its potential therapeutic applications and its role in various biological processes.

Mechanism of Action

Target of Action

Osajin, a prenylated isoflavone, primarily targets human nasopharyngeal carcinoma (NPC) cells . It has shown significant antitumor activity in different tumor cell lines .

Mode of Action

This compound interacts with its targets in a dose- and time-dependent manner, inducing apoptosis of NPC cells . It causes a significant loss of mitochondrial transmembrane potential and releases cytochrome c into the cytosol . It also enhances the expression of Fas ligand (FasL), suppresses glucose-regulated protein 78 kDa (GRP78), and activates caspases-9, -8, -4, and -3 . Furthermore, it up-regulates proapoptotic Bax protein and down-regulates antiapoptotic Bcl-2 protein .

Biochemical Pathways

This compound affects multiple apoptotic pathways, including the extrinsic death receptor pathway, and intrinsic pathways relying on mitochondria and endoplasmic reticulum stress . The compound’s interaction with these pathways leads to apoptosis in human NPC cells .

Pharmacokinetics

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for its bioavailability and efficacy . .

Result of Action

The molecular and cellular effects of this compound’s action include a significant loss of mitochondrial transmembrane potential, release of cytochrome c into the cytosol, enhanced expression of Fas ligand (FasL), suppression of glucose-regulated protein 78 kDa (GRP78), and activation of caspases-9, -8, -4, and -3 . Additionally, it up-regulates proapoptotic Bax protein and down-regulates antiapoptotic Bcl-2 protein . These changes lead to the induction of apoptosis in human NPC cells .

Biochemical Analysis

Biochemical Properties

Osajin has been shown to interact with various enzymes, proteins, and other biomolecules. It has been studied for its anti-inflammatory, antioxidant, and antiapoptotic properties . These properties suggest that this compound may play a significant role in biochemical reactions, particularly those related to inflammation, oxidative stress, and apoptosis .

Cellular Effects

This compound has been found to have various effects on cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease the levels of serum creatinine and urea, markers of kidney function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to biomolecules, inhibit or activate enzymes, and change gene expression . For example, it has been shown to reduce lipid peroxidation, improve biomarkers of antioxidant status, and lower the expression of interleukin-33, 8-hydroxydeoxyguanosine, caspase-3, and kidney injury molecule-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on its stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

Osajin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Osajin has a wide range of scientific research applications, including:

Properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,26-27H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTLJGWMHPGCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964028
Record name 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-53-1
Record name Osajin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osajin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osajin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 482-53-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OSAJIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83R5N9X74B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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